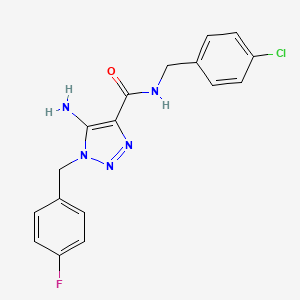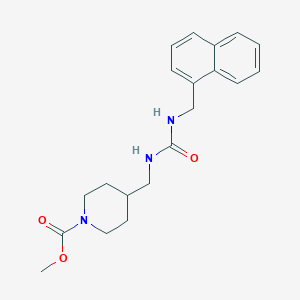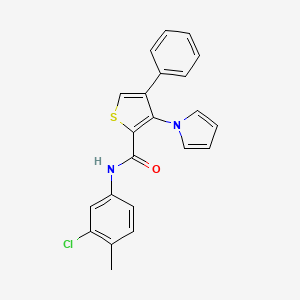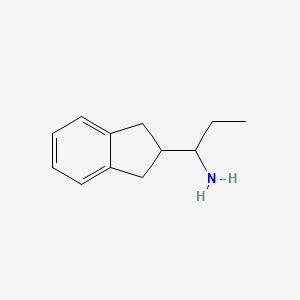
1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine” is a chemical compound with the molecular formula C12H17N . It is a derivative of indene, a polycyclic hydrocarbon. The compound is part of a larger class of compounds known as amines, which contain a nitrogen atom attached to one or more alkyl or aryl groups .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-ring system with a nitrogen atom and a propyl group attached . The presence of the nitrogen atom makes this compound a member of the amine class .作用机制
Target of Action
The primary targets of the compound 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine are currently unknown. This compound is structurally similar to indole and imidazole derivatives, which are known to interact with a wide range of biological targets . .
Mode of Action
Based on its structural similarity to indole and imidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole and imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. The compound’s bioavailability, half-life, and clearance rate are unknown. Its structural similarity to indole and imidazole derivatives suggests that it may have similar pharmacokinetic properties .
Result of Action
Indole and imidazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, the compound is stored at a temperature of 4 degrees Celsius, suggesting that it may be sensitive to heat .
实验室实验的优点和局限性
AMT has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the central nervous system. AMT has also been shown to have potential therapeutic applications, which may make it a useful tool for drug discovery. However, AMT has several limitations for use in lab experiments. It is a psychoactive drug, which makes it difficult to control for the effects of the drug on behavior. AMT also has a short half-life, which may limit its use in long-term studies.
未来方向
There are several future directions for research on AMT. One area of research is the development of new drugs that target the serotonin 5-HT2A receptor. Another area of research is the study of the effects of AMT on the central nervous system in animal models. This could help to elucidate the mechanisms of action of AMT and its potential therapeutic applications. Finally, there is a need for more research on the safety and efficacy of AMT in humans, which could lead to the development of new treatments for psychiatric disorders.
Conclusion
In conclusion, 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, or α-methyltryptamine, is a psychoactive drug that has been the subject of scientific research for many years. It has a high affinity for the serotonin 5-HT2A receptor and has been found to have a variety of biochemical and physiological effects. AMT has potential therapeutic applications for the treatment of depression, anxiety, and other psychiatric disorders. Future research on AMT could lead to the development of new drugs and treatments for these disorders.
合成方法
AMT can be synthesized by the condensation of indole-3-acetaldehyde with α-methylphenethylamine in the presence of an acid catalyst. The resulting product is then reduced to yield AMT. The purity of the final product can be improved by recrystallization or column chromatography.
科学研究应用
AMT has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. AMT has also been shown to have affinity for other serotonin receptors, such as 5-HT1A, 5-HT1B, and 5-HT2C. Studies have suggested that AMT may have potential therapeutic applications for the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLRSVLVTJHGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC2=CC=CC=C2C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1478287-79-4 |
Source


|
| Record name | 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(4-chlorobenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2458650.png)
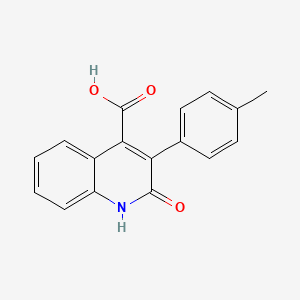
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2458652.png)
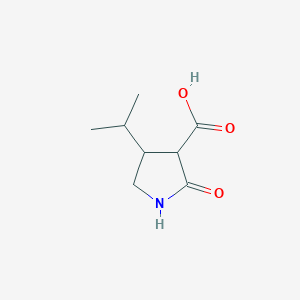
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride](/img/structure/B2458654.png)
![3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide](/img/structure/B2458656.png)
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)
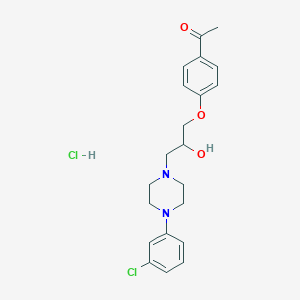
![2-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2458662.png)
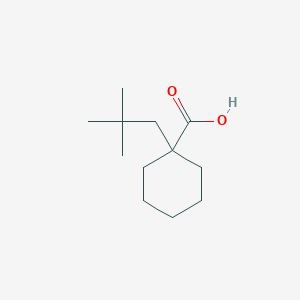
![Methyl 2-amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2458664.png)
